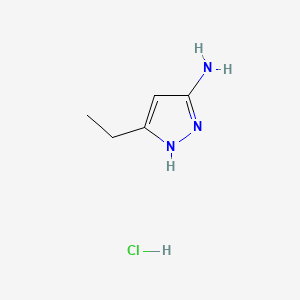

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride

CAS No.: 1238864-53-3

Cat. No.: VC2792141

Molecular Formula: C5H10ClN3

Molecular Weight: 147.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1238864-53-3 |

|---|---|

| Molecular Formula | C5H10ClN3 |

| Molecular Weight | 147.6 g/mol |

| IUPAC Name | 5-ethyl-1H-pyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H9N3.ClH/c1-2-4-3-5(6)8-7-4;/h3H,2H2,1H3,(H3,6,7,8);1H |

| Standard InChI Key | UXXRQTUGVMELDL-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=NN1)N.Cl |

| Canonical SMILES | CCC1=CC(=NN1)N.Cl |

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride consists of a pyrazole core with an ethyl substituent at the 5-position and an amino group at the 3-position, presented as a hydrochloride salt. The pyrazole ring contains two adjacent nitrogen atoms, with one serving as the attachment point for the hydrogen (2H position). Based on structural analysis of similar compounds, we can infer specific chemical identifiers for this compound.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₉N₃·HCl |

| Structural Features | Five-membered pyrazole ring with 5-ethyl and 3-amino substituents |

| Salt Form | Hydrochloride |

| Functional Groups | Amino group, pyrazole ring, ethyl chain |

The compound shares structural similarities with 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride (CAS No.: 1052545-58-0), though it lacks the methyl substituents at positions 2 and 4. This structural relationship suggests similar physiochemical properties while maintaining distinct molecular interactions.

| Physical Property | Expected Characteristic |

|---|---|

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

| Stability | Relatively stable under normal conditions |

| Melting Point | Likely between 150-200°C (based on similar pyrazole hydrochlorides) |

Spectroscopic Characteristics

Spectroscopic analysis plays a crucial role in the identification and characterization of pyrazole derivatives. For 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride, several spectroscopic methods would provide valuable structural information:

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the characteristic signals for the pyrazole ring proton, the ethyl group, and the amino group. Infrared (IR) spectroscopy would show distinctive absorption bands for N-H stretching of the amino group and the pyrazole ring vibrations. Mass spectrometry would confirm the molecular weight and fragmentation pattern typical of pyrazole derivatives.

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride likely follows established methods for preparing substituted pyrazoles. Based on related compounds described in the literature, potential synthetic pathways include:

-

Cyclization of appropriate hydrazine derivatives with carbonyl compounds, similar to the synthesis methods described for other pyrazole derivatives .

-

A modified approach based on the synthesis of 3-(2-aminoethyl)-1H-pyrazol-5-ols, which involves the reaction of hydrazine derivatives with suitable β-keto esters .

The general synthetic pathway might involve:

-

Preparation of a suitable β-keto ester intermediate

-

Cyclization with hydrazine to form the pyrazole ring

-

Introduction of the ethyl group at the 5-position

-

Salt formation with hydrogen chloride to produce the hydrochloride form

Drawing from the synthetic methodology for similar compounds, the preparation would typically employ solvents like ethanol or methanol, with reactions often catalyzed by acids or bases to enhance yield and selectivity.

Analytical Methods

Characterization of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride would employ several analytical techniques commonly used for pyrazole derivatives:

| Analytical Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Structural confirmation, purity assessment |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern analysis |

| IR Spectroscopy | Functional group identification |

| Elemental Analysis | Composition verification |

| X-ray Crystallography | Crystal structure determination |

| HPLC | Purity assessment, separation of isomers |

These analytical methods would collectively provide comprehensive characterization data, essential for confirming the identity, purity, and structural features of the compound .

Biological Activities and Applications

Pharmacological Properties

Pyrazole derivatives, including aminopyrazoles like 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride, have demonstrated diverse biological activities. Based on the properties of structurally related compounds, this compound may exhibit:

-

Anti-inflammatory properties through inhibition of cyclooxygenase enzymes or other inflammatory mediators

-

Analgesic effects

-

Antipyretic activity

-

Potential enzyme inhibition capabilities

The amino group at the 3-position is particularly significant for biological activity, as it can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity.

Structure-Activity Relationships

Structure-activity relationship studies on pyrazole derivatives suggest that:

-

The position and nature of substituents on the pyrazole ring significantly influence biological activity

-

The 3-amino group often serves as a key pharmacophore in many bioactive pyrazoles

-

The ethyl substituent at position 5 may contribute to lipophilicity, affecting membrane permeability and bioavailability

Quantitative structure-activity relationship (QSAR) studies on similar compounds provide insights into how structural variations impact biological activity, potentially guiding optimization strategies for developing derivatives with enhanced properties.

Mechanism of Action

Molecular Interactions

The mechanism of action for 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride likely involves specific interactions with biological targets. Based on the behavior of similar pyrazole derivatives, these interactions may include:

-

Hydrogen bonding through the amino group and pyrazole nitrogens

-

Hydrophobic interactions via the ethyl substituent

-

Potential pi-stacking interactions with aromatic amino acid residues in protein targets

These molecular interactions collectively contribute to the compound's binding affinity and specificity for biological targets, ultimately determining its pharmacological effects.

Biochemical Pathways

The biochemical pathways affected by 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride may include:

-

Modulation of enzyme activity, particularly those involved in inflammatory processes

-

Interaction with specific receptors, potentially altering signal transduction pathways

-

Effects on cellular processes such as proliferation, differentiation, or apoptosis

Research on similar pyrazole derivatives indicates that these compounds may exert their effects by modulating enzyme activity or receptor interactions in biological systems, with implications for various physiological processes.

Research Findings and Development

Current Research Status

Current research on pyrazole derivatives, including compounds structurally related to 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride, focuses on:

-

Exploration of their potential as drug candidates in treating various diseases

-

Investigation of structure-activity relationships to optimize biological activity

-

Development of novel synthetic methods for more efficient preparation

-

Studies involving enzyme inhibition and receptor binding to understand complex biological pathways

While research specifically targeting 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride appears limited in the current literature, the broader field of aminopyrazole research continues to expand, with increasing attention to their diverse applications.

Future Research Directions

Future research directions for 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride may include:

-

Comprehensive evaluation of its biological activities through in vitro and in vivo studies

-

Investigation of its potential as a scaffold for developing new pharmaceutical agents

-

Exploration of structure-activity relationships through the synthesis and testing of derivatives

-

Development of more efficient and environmentally friendly synthetic methods

-

Studies of its applications in material science and analytical chemistry

The compound's structural features make it an interesting candidate for various applications, warranting further investigation of its properties and potential uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume